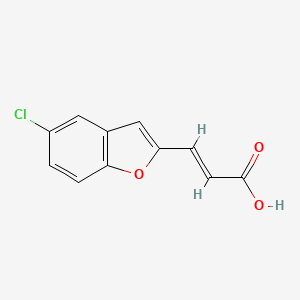![molecular formula C10H16N2O B12124998 1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]-](/img/structure/B12124998.png)
1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[222]octan-3-one,2-[(dimethylamino)methylene]- is a complex organic compound with significant interest in various scientific fields This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- typically involves multiple steps. One common method includes the reaction of 1-Azabicyclo[2.2.2]octan-3-one with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with receptors in the central nervous system, modulating neurotransmitter activity and influencing physiological responses.
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- can be compared with other similar compounds, such as:
3-Quinuclidinone: Another bicyclic compound with a similar structure but different functional groups.
2-Azabicyclo[3.2.1]octane:
1-Azabicyclo[2.2.2]octane: A simpler analog without the dimethylamino group, used in various synthetic applications.
The uniqueness of 1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- lies in its specific functional groups and the resulting chemical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C10H16N2O/c1-11(2)7-9-10(13)8-3-5-12(9)6-4-8/h7-8H,3-6H2,1-2H3/b9-7+ |
InChI Key |
AKLPUEIEMQEPSH-VQHVLOKHSA-N |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)C2CCN1CC2 |
Canonical SMILES |
CN(C)C=C1C(=O)C2CCN1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12124932.png)
![N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12124939.png)



![3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124974.png)


![Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12124984.png)


![2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125002.png)
